Nitrosuccinic acid

Mycotoxin biosynthesis 3-nitropropanoic acid metabolic intermediate stability

Nitrosuccinic acid (2-nitrobutanedioic acid; CAS 144923-27-3; molecular formula C₄H₅NO₆; exact mass 163.01165 Da) is a nitro-substituted dicarboxylic acid derived from succinic acid by replacement of the α-hydrogen with a nitro group. It serves as a key biosynthetic intermediate in multiple microbial secondary metabolite pathways, including those for cremeomycin, fosfazinomycin, 3-nitropropanoic acid (3-NPA), and desferrioxamine derivatives.

Molecular Formula C4H5NO6
Molecular Weight 163.09 g/mol
CAS No. 144923-27-3
Cat. No. B118275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitrosuccinic acid
CAS144923-27-3
SynonymsButanedioic acid, nitro- (9CI)
Molecular FormulaC4H5NO6
Molecular Weight163.09 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C4H5NO6/c6-3(7)1-2(4(8)9)5(10)11/h2H,1H2,(H,6,7)(H,8,9)
InChIKeyALYOQPBWHZJZLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nitrosuccinic Acid (CAS 144923-27-3): A Nitro-Activated Dicarboxylic Acid Building Block for Biosynthetic and Enzymatic Research


Nitrosuccinic acid (2-nitrobutanedioic acid; CAS 144923-27-3; molecular formula C₄H₅NO₆; exact mass 163.01165 Da) is a nitro-substituted dicarboxylic acid derived from succinic acid by replacement of the α-hydrogen with a nitro group . It serves as a key biosynthetic intermediate in multiple microbial secondary metabolite pathways, including those for cremeomycin, fosfazinomycin, 3-nitropropanoic acid (3-NPA), and desferrioxamine derivatives [1][2]. The compound is produced enzymatically from L-aspartate by dedicated flavin-dependent N-hydroxylases (CreE and its homologs such as FzmM and NpaA) that catalyze three sequential two-electron oxidations [3], and is subsequently processed either by CreD-type lyases to liberate nitrous acid for diazo group formation or by spontaneous decarboxylation to yield the mycotoxin 3-NPA [2][4].

Why Succinic Acid and Other Dicarboxylate Analogs Cannot Substitute for Nitrosuccinic Acid in Experimental Workflows


Although nitrosuccinic acid shares the succinate carbon skeleton with succinic acid (butanedioic acid), the introduction of the strongly electron-withdrawing nitro group at the α-position fundamentally alters its physicochemical and biochemical properties in ways that preclude generic substitution. The nitro group lowers the pKa of the adjacent carboxyl group by an estimated 1.2–1.7 units compared to succinic acid (pKa₁ 4.2), enhancing acidity and altering solubility profiles . Moreover, nitrosuccinic acid undergoes spontaneous decarboxylation under physiological pH (demonstrated at pH 7.8) to yield 3-nitropropanoic acid, whereas succinic acid is metabolically stable in the absence of specific decarboxylases [1]. Critically, nitrosuccinic acid serves as the exclusive substrate for CreD (nitrosuccinate lyase, EC 4.3.99.5), which catalyzes β-elimination of nitrous acid—a reaction that succinic acid and other dicarboxylates cannot undergo because they lack the requisite nitro leaving group [2]. These non-interchangeable properties mean that experiments designed around nitrosuccinic acid's unique reactivity cannot be replicated with generic dicarboxylate substitutes.

Quantitative Evidence Guide: Measurable Differentiation of Nitrosuccinic Acid (CAS 144923-27-3) from Closest Analogs


Spontaneous Decarboxylation at Physiological pH: Nitrosuccinic Acid vs. Succinic Acid Stability

Nitrosuccinic acid undergoes spontaneous, non-enzymatic decarboxylation at physiological pH to form 3-nitropropanoic acid (3-NPA). In vitro enzymatic hydrolysis of diethyl (RS)-nitrosuccinate by pig liver esterase at pH 7.8 directly afforded 3-NPA, confirming that the free acid decarboxylates spontaneously without requiring a dedicated decarboxylase catalyst [1]. This was further corroborated by a 2023 JBC study demonstrating that the most abundant reaction product from enzyme-generated nitrosuccinate is 3-nitropropionate, resulting from spontaneous decarboxylation [2]. By contrast, succinic acid does not undergo spontaneous decarboxylation under identical conditions, requiring enzymatic catalysis (e.g., by succinate dehydrogenase or specific decarboxylases) for any C–C bond cleavage .

Mycotoxin biosynthesis 3-nitropropanoic acid metabolic intermediate stability

Enzymatic Nitrous Acid Elimination: CreD Lyase Specificity for Nitrosuccinate vs. Other Aspartase/Fumarase Superfamily Substrates

CreD (nitrosuccinate lyase; EC 4.3.99.5) catalyzes the β-elimination of nitrous acid from nitrosuccinic acid to yield fumarate and nitrite (Reaction: 2-nitrobutanedioate = fumarate + nitrite + H⁺) [1]. This enzyme belongs to the aspartase/fumarase superfamily but is the first and only characterized member reported to catalyze nitrous acid elimination—all other characterized superfamily members act on different leaving groups (e.g., ammonia elimination by aspartase, water elimination by fumarase) [2]. The crystal structure of CreD in complex with fumarate (PDB 5XNZ, 2.30 Å resolution) revealed an active site architecture lacking the conserved histidine catalytic acid found in other superfamily enzymes; instead, Arg325 functions as the catalytic acid, representing a unique mechanistic adaptation for nitro group elimination [2]. Critically, CreD accepts nitrosuccinic acid as a substrate only when the metabolite is directly delivered by CreE immediately after its synthesis, indicating tight substrate channeling [3].

Diazo group biosynthesis nitrous acid generation CreD nitrosuccinate lyase

FzmM Kinetics: Nitrosuccinate Formation Rate and Cofactor Preference vs. NADH

Fosfazinomycin M (FzmM), a CreE-homologous N-hydroxylating monooxygenase, converts L-aspartate to nitrosuccinate with a steady-state kcat of 3.0 ± 0.01 s⁻¹ [1]. FzmM displays a 70-fold higher kcat/KM value for NADPH compared to NADH, demonstrating strong cofactor discrimination [1]. The NADPH Kᴅ value is approximately 400 μM, and hydride transfer occurs with pro-R stereochemistry [1]. The enzyme exhibits a narrow optimal pH range of 7.5–8.0 [1]. For the Streptomyces sp. V2 aspartate N-hydroxylase, the kcat with L-aspartate is approximately 7 s⁻¹ (60-fold activation over uncoupled NADPH oxidase rate of 0.13 s⁻¹), with KM values of 30 μM for NADPH and 274 μM for L-aspartate [2]. No turnover was detected with NADH for the Streptomyces sp. V2 enzyme [2]. These kinetic parameters are distinct from those reported for other flavin-dependent NMOs such as the cadaverine N-hydroxylase involved in desferrioxamine biosynthesis [3].

Flavin-dependent monooxygenase fosfazinomycin biosynthesis NADPH selectivity

Substrate Specificity of Aspartate N-Hydroxylase: L-Aspartate vs. Alternative Amino Acids for Nitrosuccinate Production

The Streptomyces sp. V2 L-aspartate N-hydroxylase exhibits strict substrate specificity for L-aspartate. When tested with alternative amino acids including L-glutamate, L-serine, L-threonine, D-aspartate, and 2-aminoethyl phosphonic acid, the kcat values observed were equivalent to the uncoupled NADPH oxidase rate (0.13 s⁻¹), indicating no productive hydroxylation of these substrates [1]. This strict specificity is also observed for the fungal homolog NpaA from Aspergillus oryzae, which does not accept L-glutamate or D-aspartate as substrates [2]. The structural basis for this specificity involves an extensive H-bond network in the substrate entry chamber that recognizes L-aspartate with high fidelity; a mutant designed to introduce steric and electrostatic hindrance (N413A) showed a kcat reduced to 0.83 s⁻¹ with a KM >1000 μM for L-aspartate, confirming the critical role of specific binding residues [1]. By comparison, CreE from Streptomyces cremeus similarly performs three sequential oxidations exclusively on L-aspartate to yield nitrosuccinate as the terminal product [3].

Enzyme specificity L-aspartate N-hydroxylase nitrosuccinate biosynthesis

Physicochemical Property Divergence: Density, Boiling Point, and Molecular Weight of Nitrosuccinic Acid vs. Succinic Acid

The introduction of the nitro group substantially alters the bulk physicochemical properties of nitrosuccinic acid relative to its parent compound succinic acid. Nitrosuccinic acid has a predicted density of 1.7 ± 0.1 g/cm³ compared to 1.55–1.56 g/cm³ for succinic acid . Its predicted boiling point is 305.2 ± 32.0 °C at 760 mmHg, markedly higher than succinic acid's boiling point of 235 °C . The molecular weight increases from 118.09 g/mol (succinic acid) to 163.09 g/mol (nitrosuccinic acid), with an exact monoisotopic mass of 163.01165 Da . These differences are analytically significant for identity confirmation via LC-MS, where the [M-H]⁻ ion of nitrosuccinic acid (m/z 162.00) is clearly resolved from succinic acid (m/z 117.02). The higher density and boiling point also impact purification strategies such as distillation and recrystallization. The number of hydrogen bond acceptors increases from 4 (succinic acid) to 6 (nitrosuccinic acid), reflecting the additional oxygen atoms of the nitro group and influencing solubility and chromatographic behavior .

Physicochemical characterization quality control compound identification

Biosynthetic Pathway Branching: Nitrosuccinic Acid as a Divergent Intermediate in Multiple Secondary Metabolite Pathways vs. Linear Metabolites

Nitrosuccinic acid functions as a biosynthetic branching point leading to structurally diverse downstream natural products across different organisms, a property not shared by simple dicarboxylates like succinic acid (which enters primary metabolism via the TCA cycle). In Streptomyces cremeus, nitrosuccinic acid is processed by CreD to generate nitrous acid, which serves as the diazotizing reagent for the diazo group of cremeomycin, an antibacterial and antiproliferative agent [1]. In Aspergillus oryzae and Penicillium atrovenetum, nitrosuccinic acid undergoes spontaneous decarboxylation to form the lethal mycotoxin 3-nitropropanoic acid, a succinate dehydrogenase inhibitor used extensively as a Huntington's disease model compound [2][3]. In Streptomyces davawensis, the CreE/CreD homologs (BN159_4422/BN159_4421) produce nitrous acid that modifies desferrioxamine B to yield novel derivatives with unique five-membered heterocyclic ring structures possessing iron-binding properties [4]. Bioinformatic analysis revealed that various actinobacteria harbor putative secondary metabolite BGCs containing creE and creD homologs, suggesting this nitrous acid biosynthetic pathway is widely distributed for diverse natural product biosynthesis [4]. This pathway divergence stands in contrast to succinic acid, which participates in a single, linear primary metabolic pathway.

Secondary metabolite biosynthesis genome mining natural product discovery

High-Value Application Scenarios for Nitrosuccinic Acid (CAS 144923-27-3) Grounded in Quantitative Differentiation Evidence


In Vitro Reconstitution of Diazo Group Biosynthesis for Natural Product Discovery

Nitrosuccinic acid is the obligate intermediate for CreD-catalyzed nitrous acid generation, which supplies the diazotizing reagent for diazo group formation in cremeomycin and related natural products [1]. As demonstrated by the CreD crystal structure (2.18–2.30 Å resolution) and its unique Arg325-mediated catalytic mechanism, no other dicarboxylate can substitute for nitrosuccinate in this reaction . Researchers performing in vitro pathway reconstitution or engineering novel diazo-containing compounds should procure nitrosuccinic acid for CreD substrate, as succinic acid or fumaric acid will not support nitrite liberation. The strict substrate channeling between CreE and CreD—where CreD only accepts nitrosuccinate directly delivered by CreE—further necessitates synthetic nitrosuccinic acid as a standard for enzyme kinetics and intermediate trapping experiments .

3-Nitropropanoic Acid Precursor for Mitochondrial Toxicity and Huntington's Disease Modeling

Nitrosuccinic acid serves as a direct chemical precursor to 3-nitropropanoic acid through spontaneous decarboxylation at physiological pH (confirmed at pH 7.8 in vitro) [1]. This property makes synthetic nitrosuccinic acid a valuable starting material for generating 3-NPA, a widely used irreversible succinate dehydrogenase inhibitor for modeling Huntington's disease and studying mitochondrial oxidative phosphorylation dysfunction . Unlike enzymatic production from L-aspartate which requires the multi-component CreE/CreD or NpaA/NpaB systems, chemical decarboxylation of nitrosuccinic acid provides a simpler, single-step route. Researchers requiring 3-NPA for neurotoxicity assays should consider nitrosuccinic acid procurement as a stable storage form that can be converted on demand.

Enzymatic Assay Development for Flavin-Dependent N-Hydroxylases

For laboratories characterizing novel flavin-dependent N-hydroxylating monooxygenases (NMOs) or engineering CreE/FzmM homologs for biocatalysis, nitrosuccinic acid is essential as a reference standard for product identification and quantification. The well-characterized kinetic parameters of FzmM (kcat 3.0 s⁻¹ with aspartate; 70-fold NADPH preference over NADH; optimal pH 7.5–8.0) [1] and Streptomyces sp. V2 N-hydroxylase (kcat ~7 s⁻¹; strict L-aspartate specificity with zero activity on D-aspartate, L-glutamate, L-serine, or L-threonine) provide quantitative benchmarks for enzyme activity comparisons. Procurement of high-purity nitrosuccinic acid (>95%) enables accurate calibration curves for LC-MS-based product quantification in steady-state kinetic assays, and use of NADPH (not NADH) as cofactor is mandatory for meaningful activity data.

Genome Mining and Cryptic BGC Activation in Actinobacteria

Bioinformatic analysis has demonstrated that creE and creD homologs are distributed across diverse actinobacterial genera, suggesting that the nitrosuccinic acid-dependent nitrous acid pathway is widely used for secondary metabolite biosynthesis beyond the currently characterized examples [1]. For research groups engaged in genome mining and silent BGC activation, synthetic nitrosuccinic acid can serve as a chemical elicitor or substrate feeding compound to probe the function of putative CreE/CreD homologs. Its unique physicochemical signature (exact mass 163.01165 Da; distinct from succinic acid at 118.09 Da) facilitates unambiguous detection via high-resolution mass spectrometry in metabolomics workflows comparing wild-type and gene-inactivated strains, as demonstrated in the Streptomyces davawensis desferrioxamine study [1].

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